N-Methylpropionamide
Overview
Description
N-Methylpropionamide is a chemical compound that has been studied for its various chemical and physical properties. Research in this area has primarily focused on its molecular structure, synthesis methods, chemical reactions, and physical and chemical properties.
Synthesis Analysis
One prominent method for synthesizing N-Methylpropionamide involves a one-pot tandem hydroformylation-hydrogenation sequence, which has been shown to yield 3-Hydroxy-2-methylpropionamide with excellent conversion and high selectivity from acrylamide (García et al., 2006). This process is catalyzed by Rh/PPh3 and Raney Ni.
Molecular Structure Analysis
The molecular structure of N-Methylpropionamide has been extensively studied using techniques like NMR and IR spectroscopy. It has been found to exist in the form of two rotational isomers with specific enthalpy and entropy differences, highlighting the compound's dynamic conformations (Loevy et al., 1978).
Chemical Reactions and Properties
Research has delved into the chemical behaviors of N-Methylpropionamide, including its role in various reactions. For example, it has been involved in hydrogen bonding studies, indicating its potential in forming N–H...O hydrogen bonded complexes (Nikolić et al., 2007).
Physical Properties Analysis
The physical properties of N-Methylpropionamide, such as its thermodynamic parameters and solubility, have been analyzed through spectroscopic data. Studies have shown that its addition to water produces an initial structure-making effect, followed by a structure-breaking effect with further addition (Hinton & Westerman, 1970).
Chemical Properties Analysis
The chemical properties of N-Methylpropionamide have been explored through various studies, including its ion-solvent interactions and its ability to participate in hydrogen bonding. It appears that N-Methylpropionamide acts as a net structure breaker in solvents like N-methylformamide and N-methylpropionamide (Singh & Gopal, 1972).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Electroanalytical Chemistry .
Summary of the Application
N-Methylpropionamide (abbreviated NMP) is used as an electrolytic solvent due to its high dielectric constant . This property, along with a wide liquid range and good chemical and thermal stability, makes NMP valuable for electrochemical research .
Results or Outcomes
At -40°C, the dielectric constant of the undercooled liquid is 341.1, one of the highest reported for a non-ionic liquid . This high dielectric constant makes NMP an interesting and valuable solvent for electrochemical research .
Phase Separation Investigation
Specific Scientific Field
This application falls under the field of Physical Chemistry .
Summary of the Application
N-Methylpropionamide has been used to investigate amide-induced phase separation of hexafluoro-2-propanol-water mixtures .
Safety And Hazards
When handling N-Methylpropionamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQAMHYHNCADNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061583 | |
Record name | Propanamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpropionamide | |
CAS RN |
1187-58-2 | |
Record name | N-Methylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylpropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TSZ8HW6DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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